molecular formula C18H20FN3O3S B2409534 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 450336-75-1

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

Cat. No. B2409534
CAS RN: 450336-75-1
M. Wt: 377.43
InChI Key: QBEOHPUFYVLVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H20FN3O3S and its molecular weight is 377.43. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have been investigated for their antiviral properties. For instance:

Other Potential Applications

While not extensively studied, our compound could also be explored for:

Mechanism of Action

Target of Action

The primary target of this compound is Histone Deacetylase 3 (HDAC3) . HDAC3 is an enzyme that plays a crucial role in the regulation of gene expression. It removes acetyl groups from the histone proteins, leading to the condensation of chromatin and suppression of gene transcription .

Mode of Action

The compound acts as a selective inhibitor of HDAC3 . It binds to the active site of the enzyme, preventing it from removing acetyl groups from histones . This inhibition leads to an increase in acetylation levels, resulting in a more relaxed chromatin structure and enhanced gene transcription .

Biochemical Pathways

The inhibition of HDAC3 affects several biochemical pathways. One of the most significant is the regulation of gene expression . By preventing the deacetylation of histones, the compound promotes the transcription of various genes, including those involved in cell cycle regulation, apoptosis, and differentiation .

Pharmacokinetics

The compound’smolecular weight is 362.4 , which suggests it may have good absorption and distribution characteristics. The compound’s predicted boiling point is 630.4±55.0 °C , and its predicted density is 1.19±0.1 g/cm3 , which may influence its solubility and stability.

Result of Action

The result of the compound’s action is a change in the expression of various genes. This can lead to a range of cellular effects, depending on the specific genes that are upregulated or downregulated . For example, the compound has been found to be highly effective in cardiomyopathy-associated pathologies .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as its storage conditions are recommended to be 2-8°C . Additionally, the compound’s action may be influenced by the presence of other molecules in the cellular environment, such as other enzymes or cofactors.

properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c19-13-6-8-14(9-7-13)22-17(15-10-26(24,25)11-16(15)21-22)20-18(23)12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEOHPUFYVLVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

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